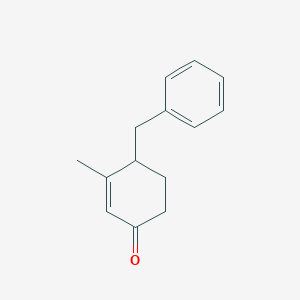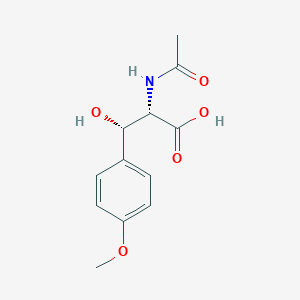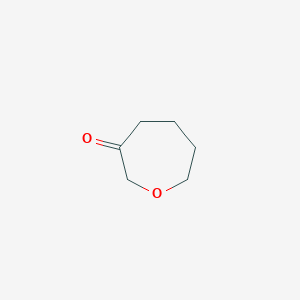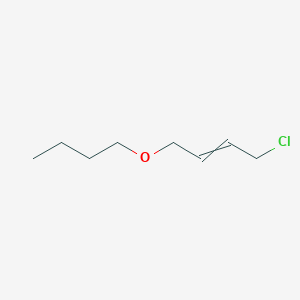
1-Butoxy-4-chlorobut-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butoxy-4-chlorobut-2-ene is an organic compound with the molecular formula C8H15ClO It is a chlorinated ether that features both an alkene and an ether functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Butoxy-4-chlorobut-2-ene can be synthesized through the reaction of 1,4-dichlorobut-2-ene with butanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds via a nucleophilic substitution mechanism where the butanol displaces one of the chlorine atoms.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-Butoxy-4-chlorobut-2-ene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The alkene group can be oxidized to form epoxides or diols.
Reduction: The alkene can be reduced to form saturated ethers.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Major Products Formed
Nucleophilic Substitution: Products include butoxy-substituted amines or thiols.
Oxidation: Products include epoxides or diols.
Reduction: Products include saturated ethers.
Aplicaciones Científicas De Investigación
1-Butoxy-4-chlorobut-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-butoxy-4-chlorobut-2-ene involves its interaction with various molecular targets. The alkene group can participate in electrophilic addition reactions, while the ether group can act as a nucleophile. These interactions can lead to the formation of various adducts and intermediates, influencing the compound’s biological and chemical activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Chlorobut-2-ene: A simpler chlorinated alkene.
1-Butoxy-2-chlorobutane: A similar ether with a different substitution pattern.
2-Butoxyethanol: An ether with a shorter carbon chain.
Uniqueness
1-Butoxy-4-chlorobut-2-ene is unique due to its combination of an alkene and an ether functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propiedades
Número CAS |
131248-39-0 |
|---|---|
Fórmula molecular |
C8H15ClO |
Peso molecular |
162.66 g/mol |
Nombre IUPAC |
1-butoxy-4-chlorobut-2-ene |
InChI |
InChI=1S/C8H15ClO/c1-2-3-7-10-8-5-4-6-9/h4-5H,2-3,6-8H2,1H3 |
Clave InChI |
YMBJRRKFNMRARS-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCC=CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


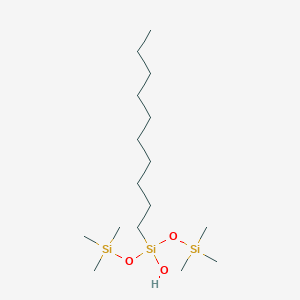
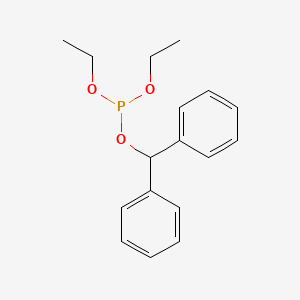
![1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane](/img/structure/B14268862.png)
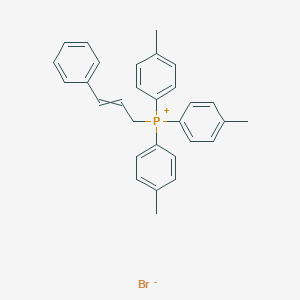
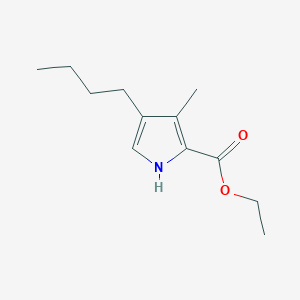
![11-{[(Decyloxy)carbonyl]amino}undecanoic acid](/img/structure/B14268893.png)
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268897.png)
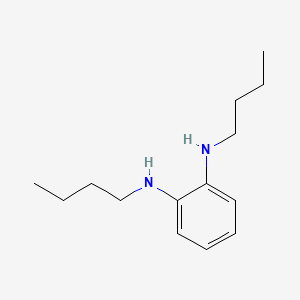
![4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride](/img/structure/B14268906.png)
![3,3'-[([1,1'-Biphenyl]-4-yl)azanediyl]diphenol](/img/structure/B14268914.png)
![Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester](/img/structure/B14268916.png)
